An In-depth Technical Guide to the Core Chemical Properties and Structure of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
An In-depth Technical Guide to the Core Chemical Properties and Structure of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a widely utilized fluorogenic substrate in biochemical assays. This document collates critical data on its physicochemical characteristics, spectroscopic properties, and its primary application in the detection of hydrogen peroxide and peroxidase activity. Detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows are included to support researchers in its practical application.
Introduction
10-Acetyl-3,7-dihydroxyphenoxazine, commonly known by trade names such as Amplex® Red and Ampliflu™ Red, is a highly sensitive and stable chemical probe.[1][2][3] Its utility lies in its conversion from a colorless and non-fluorescent molecule to a highly fluorescent and colored product, resorufin, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).[2][4] This property makes it an invaluable tool for the quantification of H₂O₂ in biological samples and for the detection of peroxidase activity in various immunoassays.[1][4]
Chemical Structure and Properties
ADHP is a phenoxazine (B87303) derivative with the systematic IUPAC name 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone.[4] Its chemical structure consists of a tricyclic phenoxazine core, substituted with two hydroxyl groups and an acetyl group.
Table 1: General Chemical Properties of ADHP
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone | [4] |
| Synonyms | Amplex® Red, A 6550, Ampliflu™ Red | [3][4] |
| CAS Number | 119171-73-2 | [2][3] |
| Molecular Formula | C₁₄H₁₁NO₄ | [5] |
| Molecular Weight | 257.24 g/mol | [5] |
| Appearance | White to light brown or purple crystalline powder/solid | [5] |
| Purity | ≥95% - 99.90% (commercially available) | [5] |
Table 2: Physicochemical Properties of ADHP
| Property | Value | Reference(s) |
| Melting Point | >250 °C (decomposes) | [5] |
| Boiling Point | 618.6 ± 55.0 °C (Predicted) | [5] |
| Solubility | Soluble in DMSO (up to 116.67 mg/mL), DMF, and ethanol. Sparingly soluble in aqueous buffers. | [4][5] |
| XLogP3 | 1.7 / 0.89 (Predicted) | [5] |
| pKa | 1.80 ± 0.20 (Predicted for parent compound Phenoxazine) | [2] |
| Storage | Store at -20°C or 4°C, protected from light. In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [5] |
Spectroscopic Properties
ADHP itself is largely non-fluorescent. Its utility is derived from the spectral properties of its oxidation product, resorufin.
Table 3: Spectroscopic Data for ADHP and its Oxidized Product (Resorufin)
| Property | ADHP | Resorufin (Oxidized Product) | Reference(s) |
| Excitation Wavelength (λex) | ~370 nm (weak) | 530 - 571 nm | [5] |
| Emission Wavelength (λem) | - | 585 - 590 nm | [5] |
| Molar Extinction Coefficient (ε) | Not reported | 54,000 - 58,000 M⁻¹cm⁻¹ at ~570 nm | [2] |
| Appearance | Colorless/White | Red/Pink and highly fluorescent | [2][4] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine is not widely published in readily accessible scientific literature. The synthesis of phenoxazine derivatives can be complex.[6] Commercially, ADHP is available from numerous chemical suppliers.
Mechanism of Action: Fluorogenic Detection
The core application of ADHP is in the detection of hydrogen peroxide, often as a byproduct of enzymatic reactions. In the presence of a peroxidase, such as horseradish peroxidase (HRP), ADHP is oxidized by hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[2]
Experimental Protocols
General Protocol for Hydrogen Peroxide Detection
This protocol provides a general framework for the quantification of H₂O₂ in a 96-well plate format.
Materials:
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ADHP (Amplex® Red)
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Horseradish Peroxidase (HRP)
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Hydrogen Peroxide (H₂O₂) for standard curve
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Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
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DMSO
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96-well microplate (black, clear bottom recommended for fluorescence)
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Fluorescence microplate reader
Procedure:
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Preparation of Reagents:
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Prepare a 10 mM stock solution of ADHP in high-quality DMSO.
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Prepare a 10 U/mL stock solution of HRP in assay buffer.
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Prepare a stock solution of H₂O₂ (e.g., 20 mM) in assay buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0 to 10 µM).
-
-
Preparation of Working Solution:
-
Prepare a working solution containing 100 µM ADHP and 0.2 U/mL HRP in assay buffer. This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
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Add 50 µL of your sample or H₂O₂ standards to each well of the 96-well plate.
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Add 50 µL of the ADHP/HRP working solution to each well.
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Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time can be optimized depending on the expected H₂O₂ concentration.
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Measure the fluorescence using a microplate reader with excitation at ~530-570 nm and emission at ~590 nm.
-
-
Data Analysis:
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Subtract the fluorescence of the blank (no H₂O₂) from all readings.
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Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.
-
Determine the H₂O₂ concentration in the samples by interpolating their fluorescence values on the standard curve.
-
References
- 1. Human Metabolome Database: Predicted GC-MS Spectrum - 10-Acetyl-3,7-dihydroxyphenoxazine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0244436) [hmdb.ca]
- 2. Phenoxazine | 135-67-1 [chemicalbook.com]
- 3. ADHP [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
